3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1142214-17-2
VCID: VC2395986
InChI: InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20/h4-5,12H,1-3,6-11H2
SMILES: C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl
Molecular Formula: C15H21ClN4O
Molecular Weight: 308.8 g/mol

3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine

CAS No.: 1142214-17-2

Cat. No.: VC2395986

Molecular Formula: C15H21ClN4O

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine - 1142214-17-2

Specification

CAS No. 1142214-17-2
Molecular Formula C15H21ClN4O
Molecular Weight 308.8 g/mol
IUPAC Name [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20/h4-5,12H,1-3,6-11H2
Standard InChI Key NPBZDUYDQGLKND-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl
Canonical SMILES C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Introduction

Chemical Identity and Fundamental Properties

3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is a well-defined chemical entity with several identifiers in chemical databases. The compound is characterized by specific physicochemical properties that define its behavior in various chemical and biological systems.

Identification Parameters

The compound has been cataloged in chemical databases with specific identifiers that allow for its unambiguous recognition in scientific literature and chemical repositories.

ParameterValue
PubChem CID25219827
Molecular FormulaC15H21ClN4O
Molecular Weight308.80 g/mol
InChIInChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20
InChIKeyNPBZDUYDQGLKND-UHFFFAOYSA-N
Registry Number1142214-17-2
Creation DateApril 14, 2009
Modification DateMarch 1, 2025

The compound is also known by several synonyms including [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone and (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(piperidin-1-yl)methanone .

Structural Characteristics

The molecular architecture of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine features several key structural elements that influence its chemical behavior and potential biological activity.

Core Structure and Functional Groups

The compound's structure can be analyzed in terms of its principal components:

  • Pyridazine Core: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms, forming the central scaffold of the molecule

  • Chloro Substituent: A chlorine atom at position 3 of the pyridazine ring, potentially influencing electronic properties and binding characteristics

  • Piperidine Groups: Two saturated six-membered heterocyclic rings containing nitrogen

  • Carbonyl Linkage: A ketone functional group connecting the two piperidine moieties

  • Tertiary Amine: The nitrogen atoms in both piperidine rings function as tertiary amines

Physical and Chemical Properties

The physicochemical properties of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine determine its behavior in various environments and applications.

Physical Properties

Based on its structural features, several physical properties can be identified:

PropertyCharacteristic
Physical StateLikely a crystalline solid at room temperature
SolubilityExpected to have moderate solubility in organic solvents due to its lipophilic character
Hydrogen Bond AcceptorsMultiple nitrogen atoms and a carbonyl oxygen provide hydrogen bond accepting sites
pKa ValuesThe tertiary amine groups likely exhibit basic characteristics
Partition CoefficientModerate lipophilicity due to the balance of polar functional groups and hydrocarbon regions

Chemical Reactivity

The compound contains several reactive sites that could participate in various chemical transformations:

  • The chlorine substituent on the pyridazine ring may undergo nucleophilic aromatic substitution reactions

  • The carbonyl group could participate in nucleophilic addition reactions

  • The tertiary amine nitrogen atoms might engage in acid-base reactions or serve as nucleophiles

  • The pyridazine ring could undergo electrophilic aromatic substitution, albeit with reduced reactivity compared to benzene

Structural Analogs and Related Compounds

The chemical landscape includes several compounds with structural similarities to 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine, which may provide context for understanding its properties and potential applications.

Comparison with Structurally Related Compounds

CompoundStructural RelationshipKey Differences
3-(3-Chlorophenyl)-6-(4-piperidin-1-ylpiperidin-1-yl)imidazo[1,2-b]pyridazineContains similar piperidin-1-yl groupsFeatures an imidazo[1,2-b]pyridazine core instead of pyridazine, and has a chlorophenyl group instead of chloro substituent
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetateContains similar 6-chloropyridazin-3-yl moietyIncorporates a thiazole ring and an ethyl acetate group
2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamideContains piperidine and carbonyl linkagesBased on a pyridine scaffold rather than pyridazine, and includes a trifluorobenzamide group

These structural analogs may exhibit similar chemical behaviors or biological activities, providing valuable comparative insights.

ParameterRelevance to Drug Development
Molecular Weight308.80 g/mol, within the preferable range for oral bioavailability
Nitrogen CountFour nitrogen atoms, potentially influencing solubility and permeability
Rotatable BondsMultiple rotatable bonds may affect conformational flexibility and binding
Hydrogen Bond AcceptorsMultiple acceptor sites may impact membrane permeability
LipophilicityModerate lipophilicity might facilitate membrane penetration

Spectroscopic Properties

The structural features of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine would be expected to produce characteristic spectroscopic patterns useful for its identification and characterization.

Predicted Spectroscopic Characteristics

Spectroscopic MethodExpected Features
NMR SpectroscopyDistinctive patterns for aromatic protons of the pyridazine ring (δ 6.5-8.5 ppm); complex signals for the piperidine protons (δ 1.5-4.0 ppm)
Infrared SpectroscopyStrong carbonyl absorption (approximately 1650-1700 cm⁻¹); C-N stretching vibrations; C-Cl stretching band
Mass SpectrometryMolecular ion at m/z 308.80; fragmentation pattern likely involving loss of chlorine and cleavage of the piperidine rings
UV-Visible SpectroscopyAbsorption maxima related to the pyridazine π→π* transitions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator